molecular formula C20H16F4N4S B2391856 4-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide CAS No. 847407-21-0

4-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide

Cat. No. B2391856
CAS RN: 847407-21-0
M. Wt: 420.43
InChI Key: IEPCOEIITXRPMA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a fluorophenyl group, a trifluoromethylphenyl group, and an imidazopyridine group. These groups are common in many pharmaceutical compounds due to their unique physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Compounds with similar groups often have distinctive physical–chemical properties due to the presence of a fluorine atom and a pyridine in their structure .

Scientific Research Applications

Fluorescent Properties and Sensor Applications

Imidazo[1,5-a]pyridinium ions, closely related to the specified compound, have been identified as highly emissive and water-soluble fluorophores, exhibiting distinct de-excitation pathways which could serve as pH sensors with dual emission pathways. This suggests potential applications in bioimaging and environmental sensing, where the fluorescence switching characteristic is valuable for monitoring pH changes in various settings (Hutt et al., 2012).

Anticancer and Antifungal Research

A series of pyrazole derivatives, which include structural motifs similar to the compound of interest, showed significant topoisomerase IIα inhibitory activity and in vitro cytotoxicity against a panel of cancer cell lines. This demonstrates the potential for such compounds to serve as leads in the development of novel anticancer agents, highlighting a critical avenue for research into the therapeutic applications of similar compounds (Alam et al., 2016).

Moreover, novel imidazo[1,2-a]pyridines have been synthesized and evaluated for their antifungal activities against several strains, underscoring the potential utility of imidazo[4,5-c]pyridine derivatives in antifungal drug development (Göktaş et al., 2014).

Photophysical Applications

The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives has shown that these compounds possess remarkable Stokes' shifts, making them potential candidates for applications that require fluorescent materials with large Stokes' shifts. Such properties are valuable in the development of optical materials and sensors, indicating that similar derivatives could be explored for these purposes (Volpi et al., 2017).

Neurological Disorder Research

Metabotropic glutamate receptor 5 (mGlu5) negative allosteric modulators have been identified as promising novel medicines for psychiatric diseases, including depression and anxiety. This highlights another potential application area for structurally related compounds, where modulation of neurotransmitter receptors could offer therapeutic benefits for neurological conditions (Jaeschke et al., 2015).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications in pharmaceuticals. The demand for compounds with trifluoromethylpyridine groups has been increasing steadily, indicating a promising future for these types of compounds .

properties

IUPAC Name

4-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F4N4S/c21-14-6-4-12(5-7-14)18-17-16(25-11-26-17)8-9-28(18)19(29)27-15-3-1-2-13(10-15)20(22,23)24/h1-7,10-11,18H,8-9H2,(H,25,26)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPCOEIITXRPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=S)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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